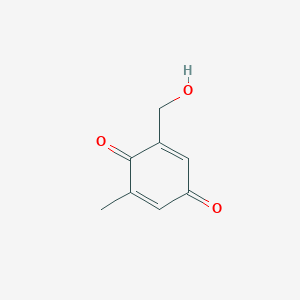
2-(Hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione
Übersicht
Beschreibung
The compound “2-(Hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione” is a cyclic compound with a hydroxymethyl group (-CH2OH) and a methyl group (-CH3) attached. The presence of the hydroxymethyl group suggests that it might have properties similar to alcohols .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a six-membered ring (cyclohexa) with two double bonds (diene), a hydroxymethyl group at the 2-position, and a methyl group at the 6-position. The 1,4-dione indicates the presence of two carbonyl (C=O) groups at the 1 and 4 positions .
Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the double bonds in the ring, the hydroxymethyl group, and the carbonyl groups. The double bonds could participate in reactions such as additions or oxidations. The hydroxymethyl group could be involved in reactions typical of alcohols .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. The presence of polar groups like the hydroxymethyl and carbonyl groups would likely make it capable of forming hydrogen bonds, influencing its solubility and boiling/melting points .
Wissenschaftliche Forschungsanwendungen
Antifungal Activity
2-(Hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione derivatives have been synthesized and tested for their antifungal properties. Notably, 6-hydroxycinnolines, a derivative, demonstrated potent antifungal activity against Candida species, suggesting potential as antifungal agents (Ryu & Lee, 2006).
Phytotoxic Potential
This compound has been identified in the context of exploring the phytotoxic potential of secondary metabolites from endophytic fungi. Its presence in such studies indicates a role in understanding plant-pathogen interactions and the development of natural herbicides (García-Méndez et al., 2016).
Chemical Synthesis
The compound is involved in various chemical synthesis processes. For example, it has been used as an intermediate in the synthesis of complex organic compounds, highlighting its versatility in organic chemistry (Oda et al., 2003).
Microbial Biotransformation
In the realm of microbial biotransformation, derivatives of this compound have been produced by transforming thymoquinone using Aspergillus niger, a process that yielded new compounds with potent antioxidant activity (Mohammad et al., 2018).
Novel Polymer Development
Interestingly, derivatives of this compound have been synthesized and used in the development of new polymeric materials, particularly in enhancing the toughness of polylactic acid, a biodegradable polymer (Jing & Hillmyer, 2008).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various proteins and enzymes in the body .
Mode of Action
The exact mode of action of 2-(Hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione is currently unknown. It is likely that the compound interacts with its targets through chemical reactions, leading to changes in the structure or function of the target molecules .
Biochemical Pathways
Similar compounds have been found to influence various metabolic pathways .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they are absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been found to have various effects on cellular processes .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound . For example, changes in pH can affect the ionization state of the compound, potentially altering its solubility and ability to interact with its targets .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5-2-7(10)3-6(4-9)8(5)11/h2-3,9H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUNUDUGAMKVJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(C1=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




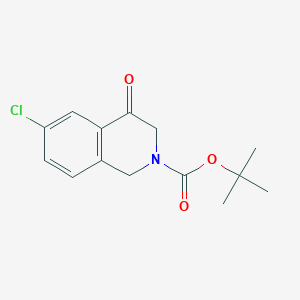
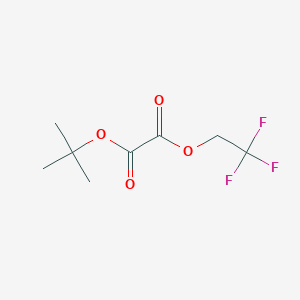
![3-{[(4-Pyridin-2-ylpiperazin-1-yl)carbonyl]amino}benzoic acid](/img/structure/B1407858.png)
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B1407859.png)
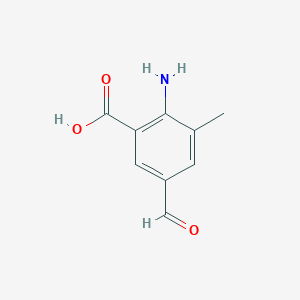
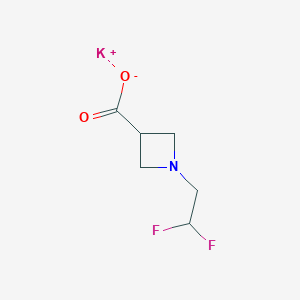

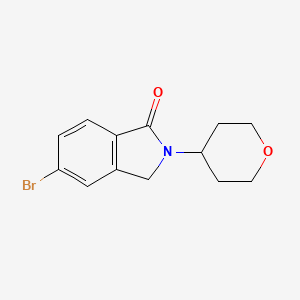
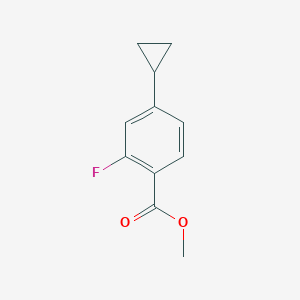
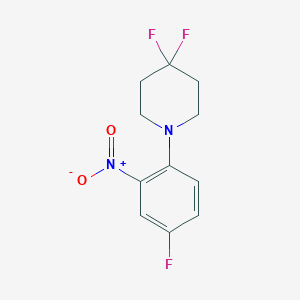


![5-Bromo-2-{[2-methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid](/img/structure/B1407875.png)